Nitrobiuret

Description

Context of Nitrobiuret within Contemporary Chemical Research

This compound (1-Nitrobiuret) occupies a notable position in contemporary chemical research, primarily recognized for its utility as a stabilizer in the production of nitrocellulose nih.gov. This application is crucial across several industries, including the manufacturing of explosives, propellants, and lacquers, where this compound enhances the stability and extends the shelf life of nitrocellulose-based materials, while also improving their mechanical properties nih.gov.

Beyond its role as a stabilizer, this compound and its derivatives, such as 1,5-dithis compound, are subjects of ongoing investigation as nitrogen-rich energetic compounds wikipedia.org. Modern research delves into the comprehensive understanding of their thermal decomposition mechanisms, employing advanced computational methods like ab initio kinetics studies to characterize potential energy surfaces and identify decomposition pathways wikipedia.org. Furthermore, the nitration process of biuret (B89757) and this compound, along with the hydrolysis of their nitro derivatives, are areas of detailed study, contributing to the broader understanding of nitration chemistry and the synthesis of novel energetic materials nih.govuni.lu. The synthesis and characterization of various salts of this compound are also active areas of research, aiming to explore their properties and potential practical uses nih.govuni.lu. This compound also finds application in the synthesis of more complex organic structures, such as antiostatins B, demonstrating its utility as a building block in organic synthesis researchgate.net.

Historical Development of this compound Investigations

The investigation into this compound dates back to early chemical studies. It was synthesized from the reaction of urea (B33335) with nitric acid nih.gov. A key early method for its preparation was essentially developed by Thiele and Uhlfelder uni.lu. Pioneering work in 1929 by Tenney L. Davis and Kenneth C. Blanchard provided detailed insights into the "dearrangement" (decomposition) of this compound and its potential applications in synthesis nih.govnih.gov. Their research explored the possibility of this compound yielding dicyanic acid, an unknown dimer of cyanic acid at the time nih.gov.

Early characterization efforts established some of its physical properties. Initial crude products of this compound were reported to decompose at temperatures around 175-180°C, with recrystallization increasing the decomposition temperature to 223°C nih.gov. Another report indicates a decomposition at 165°C epa.gov. Historical studies also included tests for its presence, noting that this compound does not produce color with ferrous sulfate (B86663) and sodium hydroxide (B78521) solution, differentiating it from compounds like nitroguanidine (B56551) nih.gov. The recognition of this compound's stabilizing effect on nitrocellulose also emerged from these historical investigations nih.gov.

Significance and Research Directions for this compound Species

The significance of this compound species lies in their diverse chemical functionalities and potential for various applications. Its established role as a stabilizer for nitrocellulose remains critical for enhancing the performance and longevity of materials used in the explosives, propellants, and lacquer industries nih.gov.

Current and future research directions for this compound species are largely driven by the quest for new energetic materials and improved chemical processes. The detailed analysis of nitration mechanisms, particularly the equilibrium conditions influenced by acidity and nitric acid concentration, is crucial for optimizing the synthesis of this compound and its derivatives, including dithis compound nih.govuni.lu. Understanding the hydrolytic and thermal stability of this compound and its salts is paramount for assessing their practical utility, especially for dithis compound salts which exhibit relatively low stability uni.lu. Studies on the thermal decomposition pathways of monothis compound and 1,5-dithis compound, including the identification of intermediates and energy barriers, provide fundamental insights into their energetic properties and contribute to the design of safer and more efficient materials wikipedia.org. Furthermore, research into the intramolecular interactions, such as hydrogen bonding, and the correlation between molecular conformers and reactivity (e.g., stable molecules in the solid state having the smallest dipole moment) offers valuable approaches for evaluating the performance of this compound-based compounds wikipedia.org. The continued exploration of this compound as a reagent in the synthesis of complex organic molecules underscores its broader significance in synthetic chemistry researchgate.net.

Data Tables

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄N₄O₄ | nih.govnih.gov |

| Molecular Weight | 148.08 g/mol | nih.govnih.gov |

| CAS Number | 16326-62-8 | nih.govnih.gov |

| Density | 1.647 g/cm³ | nih.gov |

| Decomposition Temp. | ~165°C (crude), 223°C (recrystallized) | nih.govepa.gov |

Table 2: Thermal Decomposition Energy Barriers for Monothis compound (MNB)

| Decomposition Channel | Energy Barrier (kcal/mol) | Source |

| Elimination of HNCO | 35 | wikipedia.org |

| Elimination of HNN(O)OH | 34 | wikipedia.org |

Structure

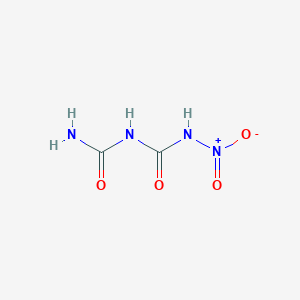

2D Structure

3D Structure

Properties

IUPAC Name |

1-carbamoyl-3-nitrourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O4/c3-1(7)4-2(8)5-6(9)10/h(H4,3,4,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMSYILLGCPHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329008 | |

| Record name | NITROBIURET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16326-62-8 | |

| Record name | NSC79144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NITROBIURET | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROBIURET | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Studies of Nitrobiuret

Classical and Modern Synthesis of Mononitrobiuret and Dithis compound

The synthesis of this compound compounds primarily involves the nitration of biuret (B89757) precursors, with specific conditions dictating the formation of either monothis compound or dithis compound.

Monothis compound (MNB, C₂H₄N₄O₄) is typically synthesized through the nitration of biuret (C₂H₅N₃O₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). aip.orgresearchgate.netsciencemadness.org This reaction introduces a single nitro group onto the biuret backbone. Subsequently, 1,5-dithis compound (DNB, C₂H₃N₅O₆) is obtained by further treating MNB with 100% nitric acid, often following a modified procedure originally developed by Thiele. aip.orgresearchgate.netsciencemadness.orgsciencemadness.org

Research indicates that the nitration process of both biuret and this compound in nitric and mixed acid systems exhibits an equilibrium nature. aip.orgat.uaresearchgate.netresearchgate.net The composition of the product mixture is significantly influenced by the acidity of the nitrating medium and the concentration of nitric acid present. aip.orgat.uaresearchgate.netresearchgate.net Studies by Yudin et al. have shown that the nitration of biuret and this compound leads to identical product content under similar equilibrium conditions, suggesting that the products (MNB and DNB) can exist as mixtures of several isomers depending on the reaction environment. aip.orgat.uaresearchgate.net

Preparation and Characterization of this compound Salts

This compound compounds, particularly dithis compound, are known to form stable salts with various cations. sciencemadness.orgsciencemadness.orgat.uaresearchgate.net

Preparation Method: The general method for synthesizing salts of mono- and dithis compound involves mixing equimolecular amounts of the respective this compound with a base dissolved in methanol. The resulting precipitated salt is then collected by filtration. at.uaresearchgate.net Dithis compound, for instance, can be readily deprotonated to form salts with cations such as potassium (K⁺), barium (Ba²⁺), and hydrazinium (B103819) (N₂H₅⁺). sciencemadness.org The potassium and silver salts of this compound are reported to be anhydrous. sciencemadness.org

Characterization and Properties: The characterization of this compound salts typically employs a range of spectroscopic and analytical techniques:

Spectroscopy: Infrared (IR) spectroscopy at.uaresearchgate.net, Raman spectroscopy sciencemadness.orguni-muenchen.de, and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C{¹H}, ¹⁴N, and ¹⁵N NMR, are utilized to elucidate their molecular structures and confirm their identity. sciencemadness.org

Structural Analysis: Single crystal X-ray diffraction is employed to determine the precise molecular structures, revealing that in the crystal structures of DNB and its salts, the biuret framework is often planar with nitro groups arranged in the same plane. sciencemadness.org

Titration: Chemical titration is used to quantify the salt composition. at.uaresearchgate.net

Physical and Thermal Properties of this compound and its Salts:

| Compound | Appearance | Melting/Decomposition Point | Density (g/cm³) | Sensitivity (Impact/Friction) | Hydrolytic Stability | Thermal Stability |

| Monothis compound (MNB) | White solid | Decomposes at 153 °C aip.orgresearchgate.net | Not specified | Not specified | Not specified | Higher researchgate.net |

| 1,5-Dithis compound (DNB) | White solid | Explodes above 127 °C aip.orgresearchgate.net | 1.859 aip.orgresearchgate.net | Impact and heat sensitive aip.orgresearchgate.net, not sensitive to impact and friction sciencemadness.org | Low researchgate.net | Low researchgate.net |

| This compound Salts | Not specified | Not specified | Not specified | Higher thermostability than DNB salts researchgate.net | Not specified | Higher than DNB researchgate.net |

| Dithis compound Salts | Not specified | Low researchgate.net | Not specified | Not sensitive to impact and friction sciencemadness.org | Low researchgate.net | Low researchgate.net |

Note: There appears to be conflicting information regarding the impact/friction sensitivity of DNB itself. Some sources state it is impact and heat sensitive aip.orgresearchgate.net, while another states it is not sensitive to impact and friction sciencemadness.org. This discrepancy highlights the complexity and potential variability in reported properties for energetic materials.

The hydrolytic stability of nitro derivatives of biuret has been analyzed, with dithis compound exhibiting relatively low hydrolytic stability. researchgate.net The thermal stability of this compound salts is generally higher than that of dithis compound, making their practical use more feasible, although the thermostability of dithis compound salts themselves is reported to be low. researchgate.net

Decomposition Mechanisms and Thermal Stability Analyses of Nitrobiuret Species

Fundamental Mechanisms of Thermal Decomposition

1,5-Dinitrobiuret (DNB) Decomposition Pathways

Comparative Analysis of Thermal Stability Between MNB and DNB

Monothis compound (MNB) and 1,5-Dithis compound (DNB) are recognized as tetrazole-free, nitrogen-rich energetic compounds wikipedia.org. Research indicates a notable difference in their thermal stability, with MNB exhibiting significantly higher decomposition temperatures and, consequently, superior thermal stability compared to DNB wikipedia.org. Experimental observations show that MNB decomposes without melting at approximately 153 °C, whereas DNB is reported to explode when heated above 127 °C wikipedia.org. This suggests that DNB is more sensitive to impact and heat than MNB wikipedia.org. Both MNB and DNB molecules achieve stabilization through six-member-ring moieties formed via intramolecular hydrogen bonding, with interatomic distances ranging between 1.8 and 2.0 Å. This stabilization is attributed to electrostatic, polarization, and dispersion interactions wikipedia.orgCurrent time information in Bordeaux, FR.fishersci.at.

Theoretical and Computational Kinetic Studies

Theoretical and computational kinetic studies provide fundamental insights into the decomposition pathways and energy landscapes of this compound species, complementing experimental findings.

Ab Initio Quantum Chemistry Calculations on Potential Energy Surfaces (PES)

Comprehensive ab initio kinetics studies have been reported for the thermal decomposition mechanisms of MNB and DNB wikipedia.orgfishersci.at. Intramolecular interactions, including those between the amine H-atom and electronegative nitro O-atom and carbonyl O-atom, have been analyzed using the M06-2X/aug-cc-pVTZ level of theory wikipedia.orgfishersci.at. The potential energy surface (PES) for the thermal decomposition of MNB has been characterized using spin-restricted coupled cluster theory at the RCCSD(T)/cc-pV∞Z//M06-2X/aug-cc-pVTZ level wikipedia.orgCurrent time information in Bordeaux, FR.fishersci.at. Stationary point energies for MNB were calculated at various levels of theory, including M06-2X/aug-cc-pVDZ, M06-2X/aug-cc-pVTZ, and RCCSD(T)/cc-pV∞Z//M06-2X/aug-cc-pVTZ Current time information in Bordeaux, FR.. Zero-point corrected energies at 0 K, relative to the global energy minimum of MNB (Cₛ), have also been tabulated in detailed studies Current time information in Bordeaux, FR.. Furthermore, the PES for the decomposition of the intermediate HNN(O)OH was characterized using multi-reference second-order perturbation theory (CASPT2) and coupled-cluster theory (CCSD(T)) ab initio methods fishersci.pt. High-level ab initio quantum chemical (QC) molecular PESs are critical for accurately simulating molecular rotation-vibration spectra and understanding reaction thermodynamics and kinetics uni.lu.

Quantification of Reaction Rate Coefficients as Functions of Temperature and Pressure

The rate coefficients for the primary decomposition channels of both MNB and DNB have been quantitatively determined as functions of temperature and pressure wikipedia.orgCurrent time information in Bordeaux, FR.. For MNB, the rate coefficients at the high-pressure limit for reactions R1-R4 were explicitly determined using micro-canonical transition state theory at the E, J resolved level Current time information in Bordeaux, FR.. Reaction R5, involving the N–N bond fission of MNB (C₁), was found to proceed without a reverse energy barrier Current time information in Bordeaux, FR.. The rate coefficients for the elimination of isocyanic acid (HNCO) were observed to be similar for the C₁ and Cₛ conformers of MNB Current time information in Bordeaux, FR..

Table 1: High-Pressure Limit Rate Coefficients for Primary MNB Decomposition Pathways Current time information in Bordeaux, FR.

| Reaction Pathway | Rate Coefficient (k∞) Formula |

| R1 | 1.32 × 10¹³ T⁰·¹³¹exp(−17 474.7/T) |

| R2 | 1.05 × 10¹³ T⁰·¹¹²exp(−17 692.1/T) |

| R3 | 1.15 × 10¹⁴ T⁻⁰·¹¹⁷exp(−18 011.4/T) |

| R4 | 1.26 × 10⁴ T²·⁵³⁹exp(−21 375.5/T) |

| R5 | 2.07 × 10²³ T⁻²·⁰⁰²exp(−27 714.8/T) |

Note: T is temperature in Kelvin.

Lennard-Jones parameters, crucial for master equation analysis of collision rates, have been estimated for MNB, DNB, and the intermediate HNN(O)OH. These parameters are vital for modeling energy transfer during decomposition Current time information in Bordeaux, FR..

Table 2: Lennard-Jones Parameters for this compound Species and Intermediate Current time information in Bordeaux, FR.

| Compound/Intermediate | σ (Å) | ε (cm⁻¹) |

| Monothis compound (MNB) | 5.3 | 642 |

| 1,5-Dithis compound (DNB) | 5.6 | 781 |

| HNN(O)OH | 4.45 | 379.3 |

Rice-Ramsperger-Kassel-Marcus (RRKM) and Multi-well Master Equation Simulations of Intermediate Decomposition

The thermal decomposition of HNN(O)OH, an important intermediate formed directly from the primary decomposition channels of MNB and DNB, has been analyzed using Rice-Ramsperger-Kassel-Marcus (RRKM) theory coupled with multi-well master equation simulations wikipedia.orgCurrent time information in Bordeaux, FR.uni.lu. These simulations, often implemented in tools like the VariFlex code, are used to determine phenomenological thermal decomposition rate coefficients for complex potential energy surfaces with multiple wells and product channels Current time information in Bordeaux, FR.. The results of these simulations indicate that the formation of nitrogen dioxide (NO₂) and water (H₂O) is the major decomposition pathway for HNN(O)OH Current time information in Bordeaux, FR.. The collisional energy transfer probability in master equation analysis is typically approximated by single-exponential-down models Current time information in Bordeaux, FR.. Further studies on HNNO₂H decomposition have identified three important reaction pathways: direct N-OH bond fission, an inversion of the aminylene H-atom leading to N-OH bond fission, and the formation of N₂O + H₂O through a complex mechanism fishersci.pt. RRKM predictions are instrumental in identifying dominant initial decomposition pathways wikidata.orguni.lu. The Steady-State Unimolecular Master-Equation Solver (SSUMES) is a collection of programs that utilizes a modified RRKM approach to calculate density of states and microscopic rate constants for unimolecular decomposition, recombination, and complex-forming reactions with multiple wells and channels bmrb.io.

Correlation of Molecular Dipole Moments with Reactivity and Stability

A significant correlation has been observed between the molecular dipole moments of this compound conformers and their stability and reactivity. Specifically, the most stable molecules in the solid state within the this compound series possess the smallest dipole moments among all their conformers wikipedia.orgCurrent time information in Bordeaux, FR.fishersci.at. This characteristic offers a straightforward method for evaluating the reactivity of these energetic compounds wikipedia.orgCurrent time information in Bordeaux, FR.fishersci.at. For DNB, the dipole moments vary significantly among its conformers: 4.60 Debye (D) for the Cₛ conformer, 4.21 D for the C₁ conformer, and 0.55 D for the C₂ᵥ conformer Current time information in Bordeaux, FR.. The experimentally observed stable solid-state forms of biuret (B89757), MNB (C₁), and DNB (C₂ᵥ) are consistent with their notably smaller dipole moments compared to their other corresponding conformers Current time information in Bordeaux, FR.. Planar MNB conformers (trans, Cₛ, and cis) are suggested to act as intermediates for a second NO₂ substitution, leading to the formation of DNB (Cₛ) and DNB (C₂ᵥ) Current time information in Bordeaux, FR..

Hydrolytic Stability and Aqueous Degradation Pathways

pH-Dependent Decomposition Kinetics and Product Distribution

The hydrolytic stability of this compound and its derivatives is highly dependent on the pH of the surrounding medium. Research indicates that the decomposition kinetics of this compound are markedly influenced by acidity, with alkaline conditions promoting decomposition and acidic conditions tending to hinder it. nih.govnih.govfishersci.pt

Decomposition Kinetics

Studies on the hydrolysis of this compound have demonstrated a clear correlation between pH and the reaction rate constant. As the pH increases, the rate of hydrolysis for this compound accelerates significantly. Conversely, in highly acidic environments, the compound exhibits greater stability, and its decomposition rate is considerably lower. nih.govfishersci.pt

The following table, derived from experimental data on this compound hydrolysis, illustrates the approximate relationship between pH/Ho (a measure of acidity, where Ho is the Hammett acidity function for strongly acidic solutions) and the observed hydrolysis rate constant (k). nih.govfishersci.pt

| pH/Ho Value | Hydrolysis Rate Constant (k, min⁻¹) |

| -7 | ~0 (very low) |

| -3 | ~0 (very low) |

| 1 | ~0.5 |

| 5 | ~2 |

| 9 | ~10 |

| 13 | ~45 |

Note: The rate constants in this table are approximate values estimated from graphical data presented in referenced research. nih.govfishersci.pt

Product Distribution

The nature of the decomposition products of this compound also varies with pH. In acidic solutions, the hydrolysis of dithis compound, a related nitro derivative of biuret, has been shown to yield biuret. nih.govfishersci.pt For instance, in a 10% sulfuric acid solution, dithis compound undergoes rapid hydrolysis to produce this compound. fishersci.pt

Under basic (alkaline) conditions, the hydrolysis of both this compound and dithis compound proceeds, but the resulting products have been reported as "undetermined." nih.govfishersci.pt This suggests a more complex or diverse set of degradation pathways in alkaline environments compared to acidic ones.

Beyond hydrolysis, the thermal decomposition of monothis compound (MNB) is initiated by the elimination of isocyanic acid (HNCO) and hyponitrous acid (HNN(O)OH) intermediates. nih.gov Another pathway involves the elimination of nitrogen dioxide (NO₂), although this typically requires higher energy barriers. nih.gov

Chemical Reactivity and Transformation Pathways of Nitrobiuret

Nucleophilic Reactivity of Nitrobiuret

Reactions with Primary and Secondary Amines for Urea (B33335) and Substituted Biuret (B89757) Synthesis

This compound readily reacts with primary and secondary amines, serving as an effective reagent for the synthesis of urea and substituted urea derivatives. acs.orgresearchgate.networldwidejournals.com This reaction is particularly advantageous for preparing substituted ureas that might decompose if heated in water. acs.org The process involves the reaction of nitrourea (B1361781), which acts as a source of cyanic acid, with ammonia (B1221849) or primary and secondary amines, yielding urea and substituted ureas, respectively. acs.org The yields from these reactions are reported to be excellent, and the manipulation is straightforward, with gaseous by-products. acs.org

In addition to urea synthesis, this compound can also lead to the formation of substituted biurets. For instance, in the preparation of urea derivatives from nitrourea and corresponding amines, by-products such as N,N'-di-n-propylbiuret and N-n-propyl-N'-phenylbiuret have been observed. acs.org A method for synthesizing mono- and poly-substituted biurets involves the reaction of this compound with a primary or secondary amine. cdnsciencepub.com This approach is particularly well-suited for the synthesis of 1,5-disubstituted biurets. cdnsciencepub.com

Alcoholysis Reactions Leading to Carbamic and Allophanic Esters

This compound also undergoes alcoholysis reactions when exposed to moist alcohols, leading to the production of carbamic and allophanic esters. acs.org During this process, dearrangement of this compound occurs, accompanied by the evolution of nitrous oxide. acs.org It has been observed that allophanates are converted to carbamates when refluxed with alcohols. acs.org For example, potassium allophanate (B1242929) can be synthesized by refluxing this compound with potassium hydroxide (B78521) in 80% alcohol. acs.org

Catalytic Role in Polymerization Processes

Beyond its direct synthetic applications, this compound has been investigated for its catalytic role in polymerization processes, particularly concerning amino acids, with implications for understanding pre-biotic chemical evolution.

Polymerization of Amino Acids to Homooligopeptides under Aqueous Conditions

This compound has been shown to facilitate the polymerization of amino acids into short homooligopeptides under aqueous conditions. researchgate.networldwidejournals.comresearchgate.networldwidejournals.com Research has examined the reactions between this compound and amino acids such as glycine (B1666218) and L-phenylalanine at pH 10. researchgate.networldwidejournals.comworldwidejournals.com This process leads to the oligomerization of amino acids, resulting in the formation of homopeptides and their derivatives. worldwidejournals.com Peptides up to glycine5, glycine5-biuret, phenylalanine4, and phenylalanine5-biuret have been detected through mass spectrometry analysis of these reactions. researchgate.networldwidejournals.comworldwidejournals.com The unprotonated alpha-amino group of the amino acid is believed to be reactive to this compound under these conditions. worldwidejournals.com

Formation and Reactivity of Amino Acyl Biuret N-Carboxyanhydride Intermediates

A key aspect of this compound's role in amino acid polymerization is the formation of specific intermediates. Initially, amino acyl biurets are formed from the reaction of this compound with amino acids. researchgate.networldwidejournals.comworldwidejournals.com These amino acyl biurets can then react with an additional this compound molecule to yield amino acyl biuret N-carboxyanhydrides (NCAs). researchgate.networldwidejournals.comworldwidejournals.comresearchgate.net This formation involves a novel activation of the alpha-carboxyl group of the aminoacyl biuret by this compound. worldwidejournals.com

The amino acyl biuret N-carboxyanhydride intermediates are crucial because they subsequently N-acylate a second amino acid molecule, leading to the formation of a dipeptide derivative. researchgate.networldwidejournals.comworldwidejournals.com This process can be repeated, allowing for the elongation of the peptide chain. researchgate.networldwidejournals.comworldwidejournals.com These N-carboxyanhydrides are noted to be unstable and can also undergo conversion to their respective ureides with the loss of carbon dioxide. researchgate.networldwidejournals.comworldwidejournals.com

Implications for Pre-biotic Chemical Evolution

The ability of this compound to catalyze the formation of homooligopeptides from amino acids under aqueous conditions holds significant implications for the field of pre-biotic chemistry and the origin of life. researchgate.networldwidejournals.comworldwidejournals.com Pre-biotic chemistry explores how the building blocks of life could have formed on the early Earth, preceding biological evolution. uni-muenchen.deyoutube.com The spontaneous formation of complex biological molecules from simpler organic compounds is a central theme in this area. youtube.com

The reactions mediated by this compound, particularly the polymerization of amino acids and the formation of peptide derivatives, offer a plausible non-enzymatic pathway for the synthesis of early biomolecules. researchgate.networldwidejournals.comworldwidejournals.comwikipedia.org The fact that these reactions can occur under mild, aqueous conditions, such as those at pH 10, suggests that similar processes could have taken place in early Earth environments. researchgate.networldwidejournals.com The formation and reactivity of amino acyl biuret N-carboxyanhydride intermediates provide a mechanism for the stepwise elongation of peptide chains without the need for complex biological machinery. researchgate.networldwidejournals.comworldwidejournals.com This contributes to the understanding of how early polymeric molecules, essential for information storage and self-replication, might have been assembled from available organic precursors. uni-muenchen.demdpi.com

Applications in Advanced Organic Synthesis and Industrial Chemistry

Nitration Reagent in Selective Organic Transformations

While the broader field of nitration chemistry employs various reagents for introducing nitro groups into organic compounds wikipedia.orgnih.gov, Nitrobiuret itself, or its specific derivatives, can act as a reagent in selective transformations. A notable example is the use of 5-isobutyl-1-nitrobiuret as a reagent for the introduction of the antiostatin B side chain at the C-4 position during the total synthesis of the antiostatins A and B. This highlights its function as a building block for incorporating a complex nitrogenous moiety into target molecules. Furthermore, this compound can serve as a substrate for further nitration, undergoing conversion to dithis compound under specific conditions, such as in fuming nitric acid at ice temperatures. The nitration process of both biuret (B89757) and this compound has been studied, demonstrating that the product mixture's content is governed by equilibrium conditions influenced by the acidity and nitric acid concentration of the nitrating mixture.

Precursor for Complex Heterocyclic Architectures

This compound is a valuable precursor in the construction of various nitrogen-containing heterocyclic frameworks, particularly through its reactivity with amines.

Synthesis of Substituted Biuret Frameworks

This compound serves as a direct precursor for the synthesis of N-substituted biurets. It reacts with primary and secondary amines under mild conditions to yield these substituted biuret derivatives. This reaction is a straightforward method for modifying the biuret core with various organic substituents. Beyond simple substitution, the reactions between this compound and amino acids, such as glycine (B1666218) and L-phenylalanine, have been investigated. These reactions initially form amino acyl biurets, which can subsequently react with additional this compound molecules to produce amino acyl biuret N-carboxyanhydrides. These anhydrides can then N-acylate a second amino acid molecule, leading to the formation of dipeptide derivatives. This process can be repeated, allowing for the detection of homopeptides like glycine5, glycine5-biuret, phenylalanine4, and phenylalanine5-biuret. This demonstrates this compound's utility in forming complex, biologically relevant structures that incorporate the biuret framework.

Intermediacy in the Total Synthesis of Carbazole (B46965) Alkaloids (e.g., Antiostatins)

A significant application of this compound's derivatives is their role as intermediates in the total synthesis of complex natural products, specifically carbazole alkaloids like the antiostatins. The first total synthesis of the entire antiostatin family (Antiostatins A and B) utilized 5-isobutyl-1-nitrobiuret as a key reagent for introducing the antiostatin B side chain at the C-4 position of the carbazole nucleus. The synthesis of this crucial reagent, 5-isobutyl-1-nitrobiuret, itself involves a multi-step process that begins with the nitration of biuret, followed by a reaction with isobutylamine, and a subsequent second nitration step. This highlights this compound's foundational role in building complex natural product structures through its transformation into specialized reagents. Carbazole alkaloids are a class of nitrogen-containing heterocycles that are of significant pharmacological interest.

Stabilizer in Industrial Chemical Processes (e.g., Nitrocellulose Production)

This compound is recognized for its important role as a stabilizer in industrial chemical processes, particularly in the production of nitrocellulose. Nitrocellulose is a critical component in the manufacturing of explosives, propellants, and lacquers. The inclusion of this compound enhances the stability and extends the shelf life of nitrocellulose by reducing its decomposition. This ability to mitigate decomposition and improve the mechanical properties of nitrocellulose-based materials makes this compound a valuable additive across various industries. This compound is noted for being non-hygroscopic and slightly soluble in water, characteristics that are beneficial for its application as a stabilizer.

Mechanistic Aspects of Biological Interactions and Degradation of Nitrobiuret

Molecular Interactions with Biomolecules

Role as Substrate Analogues in Enzyme Activity and Specificity Studies (e.g., Triuret (B1681585) Hydrolase TrtA)

Nitrobiuret has been identified as a substrate for triuret hydrolase (TrtA), an enzyme involved in the microbial degradation of triuret, a compound structurally related to biuret (B89757). nih.gov Studies on TrtA, an enzyme belonging to the isochorismatase-like hydrolase (IHL) protein family, have revealed its high specificity for triuret. nih.govnih.gov However, when tested with a range of other compounds, 1-nitrobiuret was found to be more reactive than biuret, indicating that the active site of TrtA can accommodate and process this nitro-substituted analogue. nih.gov

The enzyme TrtA, isolated from Herbaspirillum sp. BH-1, exhibits Michaelis-Menten kinetics with its primary substrate, triuret, displaying a catalytic efficiency (kcat/KM) of 6.1 x 10^5 M⁻¹s⁻¹. nih.gov While specific kinetic parameters for this compound have not been detailed in the available literature, its reactivity highlights its utility as a substrate analogue to probe the specificity and catalytic mechanism of TrtA and related hydrolases. The comparison of reactivity between triuret, biuret, and this compound provides valuable insights into the structural determinants of substrate recognition within the enzyme's active site. nih.govumn.edu

Below is a data table summarizing the kinetic parameters of Triuret Hydrolase (TrtA) with its primary substrate, triuret.

| Enzyme Variant | Optimal pH | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

| TrtA | 6.5 | 21 ± 3 | 11 ± 1 | 6.1 x 10⁵ |

Structural and Mechanistic Insights into Enzyme-Mediated Hydrolysis Pathways

The enzymatic hydrolysis of compounds by the IHL family, to which TrtA belongs, typically involves a catalytic triad (B1167595) of cysteine, aspartate, and lysine (B10760008) residues. nih.gov The hydrolysis of triuret by TrtA has been shown to proceed through the formation of a carboxybiuret intermediate, which then spontaneously decarboxylates to yield biuret. nih.gov This was elucidated using ¹³C NMR studies which tracked the fate of labeled triuret upon incubation with TrtA. nih.gov

Given that 1-nitrobiuret acts as a substrate for TrtA, it is plausible that its hydrolysis follows a similar mechanistic pathway. The enzymatic cleavage would likely target one of the C-N bonds, analogous to the cleavage observed with triuret. This would result in the formation of an unstable intermediate that subsequently breaks down. While the precise intermediates of this compound hydrolysis by TrtA have not been explicitly characterized, the established mechanism for triuret provides a strong hypothetical framework for its degradation.

Biotransformation Pathways and Biodegradation Mechanisms

The fate of this compound in the environment is influenced by microbial metabolic processes. Understanding these biotransformation pathways is crucial for assessing its environmental persistence and potential for bioremediation.

Characterization of Microbial Degradation Processes

While specific microorganisms that degrade this compound as a primary carbon or nitrogen source have not been extensively documented, the broader context of microbial degradation of nitroaromatic compounds provides valuable insights. nih.govrsc.org Microorganisms have evolved diverse strategies to metabolize these compounds, often involving initial reduction of the nitro group under anaerobic conditions or oxidative removal of the nitro group aerobically. nih.govresearchgate.net

The degradation of nitroaromatic compounds can be initiated by various enzymatic systems, including monooxygenases and dioxygenases, which introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov Alternatively, nitroreductases can reduce the nitro group to nitroso, hydroxylamino, and ultimately amino groups. nih.gov The bacterium Herbaspirillum sp. BH-1, which produces the TrtA enzyme capable of acting on 1-nitrobiuret, was isolated from a biuret-fertilized potato field, suggesting that microbial communities in nitrogen-rich agricultural soils may possess the enzymatic machinery to process such compounds. nih.gov

Enzymatic Cleavage and Metabolic Intermediates

The enzymatic cleavage of this compound by hydrolases like TrtA represents a key step in its biodegradation. As established with the substrate triuret, TrtA cleaves a C-N bond to form carboxybiuret, which then decomposes to biuret and carbon dioxide. nih.gov It is hypothesized that the enzymatic hydrolysis of 1-nitrobiuret would proceed through a similar cleavage, potentially releasing the nitroamide moiety or undergoing a rearrangement to facilitate the removal of the nitro group.

The initial enzymatic attack on nitroaromatic compounds often leads to the formation of key intermediates. For instance, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. proceeds via the formation of salicylate (B1505791) and catechol. nih.gov Similarly, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species involves the initial monooxygenase-catalyzed removal of the nitro group to produce 4-amino-3-chlorophenol. plos.org While the specific metabolic intermediates of this compound degradation are yet to be fully elucidated, these examples from related compounds suggest that the initial enzymatic transformation is a critical determinant of the subsequent metabolic pathway.

Interactions with Nucleic Acid Architectures as Nucleobase Mimics in Supramolecular Polymers

Beyond its role in enzymatic reactions, the structural features of this compound, particularly its capacity for hydrogen bonding, suggest its potential use as a building block in supramolecular chemistry. The arrangement of hydrogen bond donors and acceptors in the this compound molecule allows for the formation of non-covalent interactions that can drive the self-assembly of complex structures.

The field of supramolecular chemistry has seen the development of polymers that utilize nitroaryl urea (B33335) units for self-assembly. These systems rely on complementary hydrogen bonding interactions, specifically urea-urea and nitro-urea hydrogen bonding, to form materials with enhanced mechanical and thermal properties. This demonstrates the principle that nitro-containing urea derivatives can effectively participate in the formation of ordered supramolecular structures. Although direct studies involving this compound as a nucleobase mimic in supramolecular polymers are not prevalent in the literature, the underlying principles of hydrogen bonding and molecular recognition are applicable. The ability of the nitro and urea moieties to engage in specific hydrogen bonding patterns is a key characteristic that could enable this compound to act as a synthetic nucleobase analogue in the design of novel supramolecular materials.

Environmental Fate Mechanisms of Nitrobiuret

Hydrolytic Degradation Mechanisms in Aquatic Environments

Direct and detailed studies specifically on the abiotic hydrolytic degradation mechanisms of Nitrobiuret in aquatic environments are not widely documented in the available scientific literature. Hydrolytic degradation is a common abiotic process where a compound reacts with water, leading to the cleavage of chemical bonds. This process is often influenced by factors such as pH, temperature, and the presence of catalysts nih.govfishersci.beoregonstate.edunih.gov. For many organic compounds, hydrolysis can be a significant pathway for their dissipation in water bodies. However, without specific experimental data for this compound, its susceptibility and the kinetics of its abiotic hydrolysis remain largely uncharacterized.

Abiotic and Biotic Transformation Pathways in Soil Matrices

The transformation of chemical compounds in soil matrices can occur through both abiotic (non-biological) and biotic (biological) pathways. Abiotic processes may include photolysis, chemical reactions with soil components (e.g., minerals, organic matter), and redox reactions uni.lu. Biotic transformations are predominantly driven by the diverse community of soil microorganisms, including bacteria and fungi, which can metabolize or co-metabolize compounds as part of their life processes.

For this compound, a notable biotic transformation pathway has been identified involving specific enzymatic activity. Research indicates that 1-Nitrobiuret can undergo enzymatic degradation by Pseudomonas sp.. This transformation involves a hydrolase enzyme (EC 3.5.1.131) that catalyzes the reaction of 1-Nitrobiuret with water.

The enzymatic reaction observed is as follows:

H₂O + 1-Nitrobiuret → NH₃ + 1-Carboxynitrourea

This reaction demonstrates a clear biotic degradation pathway for this compound, leading to the formation of ammonia (B1221849) and 1-Carboxynitrourea. The involvement of Pseudomonas sp. highlights the potential for microbial communities in soil and aquatic systems to transform this compound.

Identification and Dynamics of Environmental Transformation Products

Based on the identified biotic degradation pathway, the primary environmental transformation products of this compound are ammonia (NH₃) and 1-Carboxynitrourea.

Ammonia (NH₃): Ammonia is a fundamental component of the nitrogen cycle in both aquatic and soil environments. In soil, ammonia can be volatilized to the atmosphere, adsorbed by soil particles, taken up by plants, or undergo further microbial transformations such as nitrification (conversion to nitrite (B80452) and then nitrate) and denitrification (conversion of nitrate (B79036) to nitrogen gas). These processes are dynamic and influenced by soil pH, temperature, moisture, and microbial activity.

1-Carboxynitrourea: The environmental fate and dynamics of 1-Carboxynitrourea, as a specific transformation product of this compound, are not extensively documented in the available scientific literature. Further research would be required to determine its persistence, potential for further degradation, and any subsequent transformation products in various environmental compartments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.